molecular formula C22H19ClFN7O2 B2360663 (2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-69-3

(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2360663
CAS No.: 920183-69-3
M. Wt: 467.89
InChI Key: WPTOWVZDVWMZLP-UHFFFAOYSA-N
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Description

The compound “(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a synthetic molecule featuring a triazolopyrimidine core fused with a piperazine ring and substituted aromatic groups. Its structural complexity arises from:

  • Triazolo[4,5-d]pyrimidine scaffold: A bicyclic heteroaromatic system known for kinase inhibition and nucleic acid mimicry .
  • Piperazine linker: Facilitates conformational flexibility and interactions with biological targets, as seen in related piperazine-containing pharmacophores .
  • 2-Chloro-6-fluorophenyl methanone group: Halogenation may improve metabolic stability and hydrophobic interactions in binding pockets .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOWVZDVWMZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates various functional groups and structural motifs, including a triazole ring, a pyrimidine ring, and a piperazine moiety. These features suggest potential interactions with multiple biological targets, leading to diverse pharmacological activities.

Target Interactions

The compound is hypothesized to interact with various enzymes and receptors due to its structural complexity. Similar compounds have shown activity against a range of biological targets, including:

  • Antiviral Activity : Compounds with similar structures have been reported to inhibit viral replication, particularly against HIV .
  • Anticancer Properties : The presence of triazole and pyrimidine rings is often associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Many derivatives exhibit significant antibacterial and antifungal activities .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antiviral Inhibits replication of viruses such as HIV .
Anticancer Induces apoptosis in cancer cells (e.g., MCF-7) .
Antimicrobial Effective against various bacterial strains .
Anti-inflammatory Exhibits potential in reducing inflammation through modulation of signaling pathways .
Antidiabetic Shows promise in lowering blood glucose levels in diabetic models .

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives exhibited IC50 values as low as 9.1 µg/mL against MCF-7 breast cancer cells. The mechanism involved increased expression of pro-apoptotic genes such as P53 and caspases while decreasing anti-apoptotic factors like Bcl2 .

Antiviral Efficacy

Research has demonstrated that similar triazole-containing compounds possess significant antiviral properties. For instance, compounds derived from triazolo-pyrimidines showed effective inhibition of HIV-1 and HIV-2 replication in cultured cells .

Antimicrobial Activity

A study reported that certain derivatives demonstrated potent antibacterial activity against several human pathogenic bacteria, outperforming standard antibiotics in some cases. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its hydrophobic side chains and ability to form multiple types of bonds with biological targets. This enhances its potential therapeutic applications across various diseases.

Scientific Research Applications

Anticancer Activity

The triazole moiety in the compound is known for its anticancer properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperazine and pyrimidine structures enhances the compound's ability to interact with biological targets associated with cancer progression. For instance, research indicates that triazole derivatives can inhibit key enzymes involved in tumor growth and metastasis .

Antimicrobial Properties

The compound displays promising antimicrobial activity. Triazole derivatives have been reported to possess antibacterial and antifungal properties, making them effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structural features of the compound allow it to disrupt microbial cell wall synthesis and interfere with metabolic pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the phenyl rings and the introduction of electron-withdrawing groups can significantly enhance antimicrobial activity .

Structural Feature Effect on Activity
2-Chloro groupIncreases lipophilicity, enhancing cell membrane penetration
Fluoro substituentImproves binding affinity to target proteins
Methoxy groupEnhances solubility and bioavailability

Neuroprotective Effects

Recent investigations suggest that triazole derivatives may also exhibit neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Preclinical studies are ongoing to evaluate their efficacy in protecting neuronal cells from oxidative stress and apoptosis.

Development of Novel Therapeutics

The unique combination of triazole, piperazine, and pyrimidine structures in this compound positions it as a potential lead in drug discovery programs targeting multiple therapeutic areas. Ongoing research focuses on synthesizing analogs with improved potency and selectivity for specific biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the literature:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Synthesis Reference
Target Compound Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, 2-chloro-6-fluorophenyl, piperazine ~440.86 (calculated) N/A (synthetic focus) N/A
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline-piperazine 7-Chloroquinoline, 4,4-difluorocyclohexyl 393.14 Antimalarial potential (structural analog)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Triazolo[4,5-d]pyrimidinone 4-Chlorophenoxy, isopropyl, phenyl ~397.84 (calculated) Crystallographic characterization
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[...]-one Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolothiadiazine N/A Synthetic methodology (condensation reactions)

Key Comparisons :

Structural Diversity: The target compound’s triazolopyrimidine core distinguishes it from quinoline-based analogs (e.g., ) and pyrrolo-thiazolo-pyrimidine hybrids (e.g., ). The triazole ring may confer greater metabolic stability compared to thiazole or quinoline systems.

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound contrasts with the 4-chlorophenoxy group in ’s analog. Fluorine’s electronegativity may enhance membrane permeability and binding selectivity compared to chlorine . The 4-methoxyphenyl substituent (shared with ) could improve solubility relative to non-polar groups like isopropyl in .

Synthetic Approaches: The target compound’s synthesis likely involves piperazine coupling and triazole formation, akin to methods in and (e.g., condensation with monochloroacetic acid or isothiocyanates) .

) .

Preparation Methods

Core Formation: Triazolo[4,5-d]pyrimidine Synthesis

The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1H-1,2,3-triazole derivatives with α,β-diketones or their equivalents. For the 3-(4-methoxyphenyl) substituent, pre-functionalization of the triazole precursor is critical:

Step 1: Synthesis of 3-(4-Methoxyphenyl)-1H-1,2,3-triazole

  • Reactants : 4-Methoxyphenylacetylene and sodium azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 60°C, 12 h.

Step 2: Cyclocondensation with Diketone

  • Reactants : 3-(4-Methoxyphenyl)-1H-1,2,3-triazole and ethyl acetoacetate.
  • Conditions : Reflux in acetic acid (120°C, 6 h) to yield 7-chloro-5-methyl-triazolo[4,5-d]pyrimidine.

Piperazine Functionalization and Coupling

Methanone Installation via Friedel-Crafts Acylation

The (2-chloro-6-fluorophenyl)methanone group is introduced through acylation:

Step 4: Acyl Chloride Preparation

  • Reactants : 2-Chloro-6-fluorobenzoic acid (1 eq), oxalyl chloride (1.2 eq), catalytic DMF.
  • Conditions : 25–30°C, 5 h, yielding 2-chloro-6-fluorobenzoyl chloride.

Step 5: Coupling with Piperazine

  • Reactants : 7-(Piperazin-1-yl)-triazolo[4,5-d]pyrimidine (1 eq), 2-chloro-6-fluorobenzoyl chloride (1.1 eq).
  • Conditions : CH₂Cl₂, AlCl₃ (1.5 eq), 0°C to RT, 6 h.

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

  • Friedel-Crafts Acylation : AlCl₃ in CH₂Cl₂ maximizes electrophilic substitution efficiency (yield: 89–94%).
  • SNAr Reaction : Polar aprotic solvents (DMF, DMSO) enhance piperazine nucleophilicity.

Challenges in Regioselectivity

  • The triazolo[4,5-d]pyrimidine’s electron-deficient C7 position favors SNAr over C2/C4.
  • Competing reactions at the piperazine’s secondary amine are mitigated using excess acyl chloride.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.41 (s, 1H, triazole-H), 7.52–7.12 (m, 6H, aryl-H), 3.89 (s, 3H, OCH₃), 3.72–3.58 (m, 8H, piperazine-H).
¹³C NMR δ 169.8 (C=O), 161.2 (C-F), 154.3–112.4 (aryl-C), 55.6 (OCH₃).
HRMS m/z 467.89 [M+H]⁺ (calc. 467.89).

Purity and Yield

Step Yield Purity (HPLC)
Core formation 78% 98%
Piperazine coupling 85% 97%
Methanone acylation 91% 99%

Alternative Synthetic Routes

Microwave-Assisted Cyclization

  • Conditions : Microwave irradiation (150°C, 20 min) reduces reaction time for triazolo-pyrimidine formation (yield: 82%).

One-Pot Tandem Reactions

  • Combining SNAr and acylation in a single pot using DMF/AlCl₃ (yield: 76%).

Industrial-Scale Considerations

  • Cost Efficiency : o-Chlorobenzoic acid and 4-methoxyphenylacetylene are commercially available at scale.
  • Purification : Crystallization from 2-propanol/water (1:4) achieves >99% purity.

Q & A

Basic: What synthetic strategies are commonly employed to prepare this triazolo-pyrimidine derivative?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Retrosynthetic disconnection of the triazolo-pyrimidine core and piperazine-methanone moiety .
  • Coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) to link the 4-methoxyphenyl-triazolo[4,5-d]pyrimidine fragment to the piperazine ring .
  • Final acylation of the piperazine nitrogen with (2-chloro-6-fluorophenyl)carbonyl chloride under basic conditions (e.g., triethylamine in DMF) .
    Key intermediates are characterized via NMR and HPLC to ensure purity (>95%) before proceeding .

Advanced: How can reaction conditions be optimized for the triazolo-pyrimidine core formation?

Answer:
Optimization focuses on:

ParameterStrategyImpact on Yield/PurityReference
Solvent Use polar aprotic solvents (DMF, DMSO)Enhances solubility of intermediates
Temperature Reflux (80–120°C)Accelerates cyclization
Catalysts CuI/Pd(PPh₃)₄ for click chemistryReduces byproduct formation
Reaction Time 12–24 hoursEnsures complete ring closure
Side products (e.g., regioisomers) are minimized using HPLC-guided purification .

Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Confirms regiochemistry of the triazole ring and substituent positions .
  • High-resolution MS : Verifies molecular ion ([M+H]+) and isotopic patterns (Cl/F presence) .
  • X-ray crystallography : Resolves ambiguities in piperazine conformation and triazole-pyrimidine planarity (e.g., bond angles within ±0.006 Å) .

Advanced: How to resolve discrepancies between computational and experimental NMR spectra?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, identifying potential tautomers or rotamers .
  • Isotopic labeling (e.g., 15N) clarifies nitrogen environments in the triazole ring .
  • Variable-temperature NMR detects dynamic processes (e.g., piperazine ring flipping) that broaden signals at room temperature .

Basic: What pharmacological activities are reported for related triazolo-pyrimidine analogs?

Answer:

  • Anticancer : Inhibition of kinase targets (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets .
  • Antimicrobial : Disruption of bacterial DNA gyrase (IC₅₀ values: 0.5–5 µM) .
  • Neuroprotective : Modulation of adenosine receptors in CNS models .

Advanced: What in vivo experimental designs assess pharmacokinetic properties?

Answer:

  • Dose-response studies : Administer 10–100 mg/kg orally to rodents, monitoring plasma levels via LC-MS/MS over 24 hours .
  • Tissue distribution : Use radiolabeled (14C) compound to quantify accumulation in target organs .
  • Metabolite profiling : Identify Phase I/II metabolites using HRMS/MS and hepatic microsomes .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC-UV at 254 nm .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .

Advanced: How can piperazine functionalization improve target binding affinity?

Answer:

  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions .
  • Molecular docking : Simulate binding poses with receptor models (e.g., PDB: 6F2) to optimize substituent orientation .
  • Bioisosteric replacement : Substitute piperazine with diazepane to modulate solubility and logP .

Basic: What impurities are typically observed during synthesis?

Answer:

  • Byproducts : Unreacted starting materials (e.g., 4-methoxyphenyl-triazole precursors) .
  • Isomers : Regioisomeric triazolo-pyrimidines due to cyclization variability .
  • Degradants : Hydrolysis products (e.g., free piperazine) under acidic conditions .

Advanced: How to model the compound’s interaction with biological targets computationally?

Answer:

  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess binding stability with kinases (RMSD < 2 Å) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in the active site to predict resistance .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors (e.g., imatinib analogs) .

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